molecular formula C19H21ClN6O3S B11084459 2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11084459
M. Wt: 448.9 g/mol
InChI Key: WXRUNGIAGMITCT-UHFFFAOYSA-N
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Description

2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound It features a unique structure that combines a thiadiazole ring fused with a pyrimidine ring, along with a piperazine moiety substituted with a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions. The starting materials often include 2-chloro-6-nitroaniline, piperazine, and thiadiazole derivatives. The synthesis process may involve:

    Nucleophilic substitution: Reacting 2-chloro-6-nitroaniline with piperazine to form the piperazinyl derivative.

    Cyclization: Introducing the thiadiazole ring through cyclization reactions under specific conditions, such as using phosphorus oxychloride (POCl3) as a cyclizing agent.

    Butylation: Adding the butyl group to the pyrimidine ring, often using butyl bromide in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Scaling up: the reaction volumes.

    Optimizing temperature and pressure: conditions.

    Using continuous flow reactors: to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Nucleophiles: Amines, thiols.

    Cyclizing agents: Phosphorus oxychloride (POCl3).

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its unique structure and functional groups.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can:

    Bind to enzymes: Inhibiting their activity by interacting with the active site.

    Interact with receptors: Modulating their activity and affecting cellular signaling pathways.

    Induce oxidative stress: Through the generation of reactive oxygen species (ROS), leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-7-[4-(2-chlorophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: Lacks the nitro group, which may affect its biological activity.

    2-butyl-7-[4-(2-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: Lacks the chlorine atom, which may influence its reactivity and interactions.

Uniqueness

The presence of both the nitro and chlorine groups in 2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one makes it unique

Properties

Molecular Formula

C19H21ClN6O3S

Molecular Weight

448.9 g/mol

IUPAC Name

2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C19H21ClN6O3S/c1-2-3-7-16-22-25-17(27)12-15(21-19(25)30-16)23-8-10-24(11-9-23)18-13(20)5-4-6-14(18)26(28)29/h4-6,12H,2-3,7-11H2,1H3

InChI Key

WXRUNGIAGMITCT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=CC=C4Cl)[N+](=O)[O-]

Origin of Product

United States

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